An In-depth Technical Guide to 4-Chloro-2-cyclopropyl-6-phenylpyrimidine: Synthesis, Characterization, and Potential as a Kinase Inhibitor
An In-depth Technical Guide to 4-Chloro-2-cyclopropyl-6-phenylpyrimidine: Synthesis, Characterization, and Potential as a Kinase Inhibitor
This guide provides a comprehensive technical overview of 4-Chloro-2-cyclopropyl-6-phenylpyrimidine, a substituted pyrimidine with significant potential in medicinal chemistry. We will delve into its chemical structure and properties, provide a detailed, field-proven synthetic protocol, and explore its characterization through modern spectroscopic techniques. Furthermore, we will discuss its potential application as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases. This document is intended for researchers, scientists, and drug development professionals.
Core Molecular Attributes
4-Chloro-2-cyclopropyl-6-phenylpyrimidine is a heterocyclic organic compound with the molecular formula C₁₃H₁₁ClN₂ and a molecular weight of 230.70 g/mol . The molecule features a central pyrimidine ring, which is a key scaffold in numerous biologically active compounds, including nucleic acids.[1] This core is substituted with a chloro group at the 4-position, a cyclopropyl group at the 2-position, and a phenyl group at the 6-position. The presence of the cyclopropyl moiety is of particular interest, as this small, strained ring is known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClN₂ | [3] |
| Molecular Weight | 230.70 g/mol | [3] |
| CAS Number | 1153412-53-3 | [3] |
| IUPAC Name | 4-chloro-2-cyclopropyl-6-phenylpyrimidine | |
| Canonical SMILES | C1CC1C2=NC(=CC(=N2)C3=CC=CC=C3)Cl |
Synthesis of 4-Chloro-2-cyclopropyl-6-phenylpyrimidine
The synthesis of 4-Chloro-2-cyclopropyl-6-phenylpyrimidine can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in pharmaceutical synthesis.[4][5] A plausible and robust synthetic route involves the reaction of a dichloropyrimidine precursor with phenylboronic acid.
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available 2-cyclopropyl-4,6-dichloropyrimidine, which then undergoes a regioselective Suzuki-Miyaura coupling with phenylboronic acid. The reactivity of the two chlorine atoms on the pyrimidine ring can differ, often allowing for selective substitution at the C4 position.[6][7]
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is based on established procedures for Suzuki-Miyaura couplings on dichloropyrimidines.[7][8]
Materials:
-
2-Cyclopropyl-4,6-dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-cyclopropyl-4,6-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Chloro-2-cyclopropyl-6-phenylpyrimidine as a solid.
Causality behind Experimental Choices: The use of a palladium catalyst, specifically Pd(PPh₃)₄, is crucial for the catalytic cycle of the Suzuki-Miyaura reaction. The base, K₂CO₃, is required for the activation of the boronic acid. A mixed solvent system of dioxane and water is often optimal for solubility of both the organic and inorganic reagents. Performing the reaction under an inert atmosphere prevents the degradation of the palladium catalyst.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted based on the analysis of similar structures and known chemical shift ranges.[9][10][11][12]
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
Phenyl protons: 8.10-8.00 (m, 2H, ortho-protons), 7.55-7.45 (m, 3H, meta- and para-protons). The ortho-protons are expected to be deshielded due to their proximity to the pyrimidine ring.
-
Pyrimidine proton: 7.30 (s, 1H, H-5).
-
Cyclopropyl protons: 2.30-2.20 (m, 1H, CH), 1.20-1.10 (m, 4H, CH₂). The methine proton of the cyclopropyl group will be a multiplet, coupled to the adjacent methylene protons.
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
Pyrimidine carbons: 172.0 (C-2), 165.0 (C-4), 163.0 (C-6), 115.0 (C-5).
-
Phenyl carbons: 137.0 (C-ipso), 131.0 (C-para), 129.0 (C-meta), 128.0 (C-ortho).
-
Cyclopropyl carbons: 16.0 (CH), 12.0 (CH₂).
Caption: Predicted ¹³C NMR chemical shifts for key carbon atoms.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[13][14]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z 230 and 232.
-
Loss of Cl: A significant fragment at m/z 195, resulting from the loss of the chlorine radical.
-
Loss of Cyclopropyl Group: Fragmentation of the cyclopropyl ring could lead to the loss of C₃H₅ (m/z 41), resulting in a fragment at m/z 189.
-
Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[15][16][17]
Predicted IR Absorption Bands (cm⁻¹):
-
Aromatic C-H stretch: 3100-3000
-
Aliphatic C-H stretch (cyclopropyl): 3000-2850
-
C=N and C=C stretching (pyrimidine and phenyl rings): 1600-1450[15]
-
C-Cl stretch: 800-600
Potential Application as a Kinase Inhibitor
Substituted pyrimidines are a well-established class of kinase inhibitors, with several approved drugs targeting various kinases involved in cancer and inflammatory diseases.[18][19][20] The combination of a pyrimidine core, which can mimic the adenine ring of ATP, with strategically placed substituents like the phenyl and cyclopropyl groups, makes 4-Chloro-2-cyclopropyl-6-phenylpyrimidine a promising candidate for kinase inhibition.
Rationale for Kinase Inhibition
The phenyl group can engage in hydrophobic interactions and π-stacking within the ATP-binding pocket of a kinase. The cyclopropyl group can enhance binding affinity and improve metabolic stability. The chlorine atom can be a site for further chemical modification to optimize potency and selectivity. Based on the structures of known kinase inhibitors, this compound could potentially target receptor tyrosine kinases such as VEGFR, EGFR, or non-receptor tyrosine kinases like Src family kinases.[19]
Caption: Mechanism of competitive kinase inhibition by the target compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, Src)
-
4-Chloro-2-cyclopropyl-6-phenylpyrimidine (test compound)
-
ATP
-
Substrate peptide specific for the kinase
-
Assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the substrate peptide.
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. The use of a known kinase inhibitor as a reference compound would further validate the experimental setup.
Conclusion
4-Chloro-2-cyclopropyl-6-phenylpyrimidine is a synthetically accessible molecule with a chemical structure that suggests significant potential in drug discovery, particularly in the area of kinase inhibition. This guide has provided a comprehensive overview of its chemical properties, a robust synthetic strategy, and predicted spectroscopic data for its characterization. The outlined experimental protocol for assessing its kinase inhibitory activity provides a clear path for its further investigation as a potential therapeutic agent. The unique combination of the pyrimidine core with phenyl and cyclopropyl substituents makes this compound a compelling lead for further optimization and biological evaluation.
References
- Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
- Blout, E. R., & Fields, M. (n.d.). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society.
- Chhikara, B. S., Ashraf, S., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, An.
- Govender, R. (2016). Pharmacological Screening of Substituted 1, 4 Dihydropyrimidines. Semantic Scholar.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Kumar, A., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- MCE. (n.d.). 4-chloro-2-cyclopropyl-6-phenylpyrimidine.
- Pettersson, M., et al. (n.d.). Discovery of cyclopropyl chromane-derived pyridopyrazine-1,6-dione γ-secretase modulators with robust central efficacy. MedChemComm.
- MCE. (n.d.). 4-chloro-2-cyclopropyl-6-phenylpyrimidine - CAS 1153412-53-3.
- NIH. (n.d.).
- NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- NIH. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- NIH. (n.d.). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
- NIH. (n.d.).
- NIH. (n.d.). Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents.
- Pacific Lutheran University. (2022). 1H NMR Chemical Shifts.
- Rajavel, R., et al. (2013). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). JOCPR.
- ScienceOpen. (2025).
- Singh, J. S. (n.d.). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Journal of Spectroscopy.
- Slavov, S., et al. (2014).
- Thilakarathne, R., et al. (2023).
- Verma, J., Khedkar, V., & Coutinho, E. (2010). 3D-QSAR in drug design--a review. Current Topics in Medicinal Chemistry.
- Walter, M., & Herr, P. (2022). Re-discovery of pyrimidine salvage as a target in cancer therapy. Cells.
- Wiberg, K. B., & Nist, B. J. (1961). The effect of cyclopropyl groups on chemical shifts and coupling constants. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Chemistry LibreTexts. (2023).
- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- ESA-IPB. (n.d.).
- IJNRD. (2016). Design, Synthesis and screening of some novel pyrimidines as Antihistaminic (H1 antagonist).
- ijirset. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
- J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I.
- Organic Chemistry Portal. (n.d.).
- Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Google Patents. (n.d.). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). One-Pot Double Suzuki Couplings of Dichloropyrimidines.
- ResearchGate. (n.d.). The molecular structure of pyrimidine (a), its corresponding 13C and....
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ijirset.com [ijirset.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. article.sapub.org [article.sapub.org]
- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, An" by Bhupender S. Chhikara, Sajda Ashraf et al. [digitalcommons.chapman.edu]
- 20. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
